Meta-Chlorambucil

Übersicht

Beschreibung

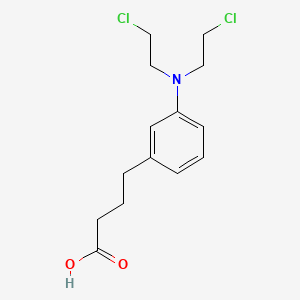

Meta-chlorambucil, also known as Chlorambucil, is a chemotherapy medication used to treat chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma .

Synthesis Analysis

The synthesis of Chlorambucil involves various chemotherapeutic options. A meta-analysis of randomized trials suggests that the addition of a steroid to chloroambucil does not significantly affect patient survival . Another study showed that Chlorambucil is an acceptable chemotherapy backbone for unfit patients with CLL .Molecular Structure Analysis

Chlorambucil uses the bis (2-chloroethyl) group to bind the nucleobases guanine (at N7) and adenine (at N3), resulting in the prevention of DNA replication and damage via DNA strand linking .Chemical Reactions Analysis

Chlorambucil forms covalent adducts with double-helical DNA, inhibiting cell proliferation . One of the two chloroethyl groups of chlorambucil reacts with the N7 position of guanine or adenine of double-stranded DNA, leading to the formation of mono-adducts .Physical and Chemical Properties Analysis

This compound has a molecular formula of C14H19Cl2NO2 and a relative molecular mass of 304.2 g/mol .Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

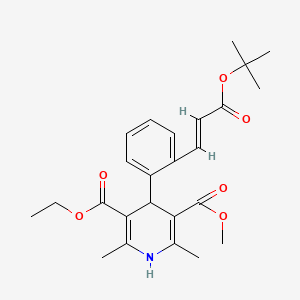

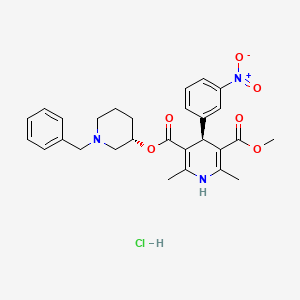

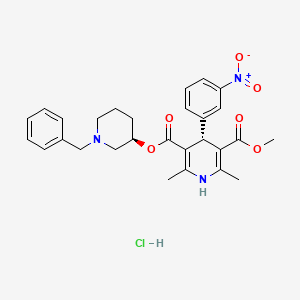

Meta-Chlorambucil ist ein Antikrebsmittel, das zur Behandlung von Prostata- und Brustkrebs eingesetzt wird {svg_1}. Es nutzt die Bis(2-Chlorethyl)gruppe, um an die Nukleobasen Guanin (an N7) und Adenin (an N3) zu binden, was zur Verhinderung der DNA-Replikation und Schädigung durch DNA-Strangverknüpfung führt {svg_2}.

Hybridmoleküle zur Krebsbehandlung

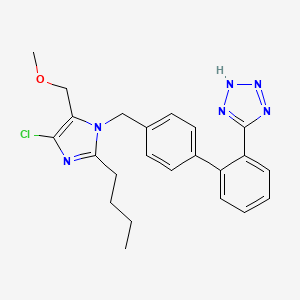

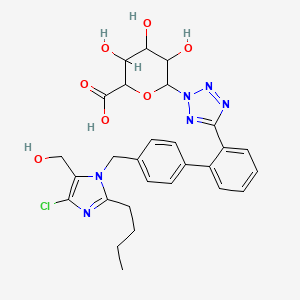

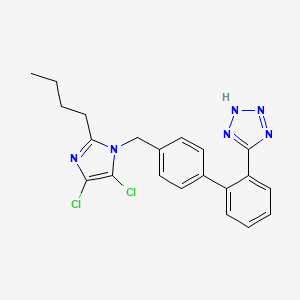

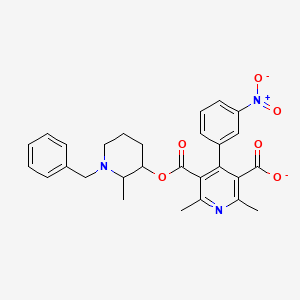

Es wurde berichtet, dass die Kombination von this compound mit anderen Pharmakophoren zu wirksamen Antikrebsmitteln mit weniger Nebenwirkungen und hohen therapeutischen Ergebnissen führt {svg_3}. Diese Hybridverbindungen weisen Merkmale auf, die es ermöglichen, Einschränkungen wie Multiresistenz, schlechte Spezifität, Selektivität und Toxizität zu überwinden {svg_4}.

Nanocarrier-Anwendungen

this compound-basierte Hybridmoleküle können in Nanocarrier, wie Liposomen, Dendrimere, Micellen usw., eingebaut werden, um ihre Aufnahme und therapeutischen Ergebnisse zu verbessern {svg_5}. Dieser Ansatz kann möglicherweise zu potenten Antikrebsmitteln führen.

Chronisch-lymphatische Leukämie (CLL) -Behandlung

this compound wurde als Standardtherapie für Patienten mit chronisch-lymphatischer Leukämie (CLL) eingesetzt {svg_6}. Es ist ein Stickstofflost-Mittel, chemisch bekannt als 4-(4-(Bis(2-chlorethyl)amino)phenyl)butansäure {svg_7}.

Kombinationstherapie für CLL

Hochleistungs-Flüssigchromatographie mit Ultraviolettdetektion (HPLC-UV) und Gaschromatographie-Massenspektrometrie (GC-MS)-Methoden wurden entwickelt und validiert, um this compound und Valproinsäure im Plasma zu bestimmen, als Teil von Experimenten zu ihrer Antikrebsaktivität in CLL {svg_8}.

6. In-vitro-Effekt auf humane Gliom-Zelllinien Der in-vitro-Effekt von this compound auf humane Gliom-Zelllinien (SF767 und U87-MG) sowie humane mikrovaskuläre Endothelzellen (HMVEC) und Endothel-Vorläuferzellen (ECFCs) wurde im Kontext von Plasma-Meta-Chlorambucil-Konzentrationen in tumortragenden Hunden untersucht {svg_9}.

Wirkmechanismus

Target of Action

Meta-chlorambucil, also known as Chlorambucil, is primarily used as a chemotherapy agent in the management of chronic lymphocytic leukemia and malignant lymphomas . It targets the DNA of cancer cells, preventing cell proliferation and DNA replication .

Mode of Action

Chlorambucil is a derivative of nitrogen mustard and acts as a cell cycle phase-nonspecific bifunctional alkylating agent . It works by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary for DNA replication, thereby inhibiting the cells from dividing .

Biochemical Pathways

The primary biochemical pathway affected by Chlorambucil is DNA replication. By cross-linking guanine bases in DNA, it prevents the uncoiling and separation of DNA strands, which is a crucial step in DNA replication . This disruption in the replication process leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of Chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes . This has the potential to result in potent anticancer agents with high therapeutic outcomes .

Result of Action

The molecular and cellular effects of Chlorambucil’s action include the inhibition of cell proliferation and DNA replication, leading to cell death . In addition, Chlorambucil-mediated PDL1 depletion was relatively tumor-cell selective in vivo, and treatment efficacy was preserved in PDL1KO hosts, demonstrating tumor PDL1-specific treatment effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorambucil. For instance, changes in temperature, humidity, and CO2 concentrations can impact the activity of the drug

Safety and Hazards

Zukünftige Richtungen

The treatment landscape for patients with chronic lymphocytic leukemia (CLL) has changed considerably with the introduction of very effective oral targeted therapies such as Bruton tyrosine kinase inhibitors and venetoclax . Future trials should focus on unfit patients who are underrepresented in clinical trials .

Biochemische Analyse

Biochemical Properties

Meta-chlorambucil interacts with various biomolecules in biochemical reactions. It has been shown to interact with bovine serum albumin (BSA) in the preparation of nanoparticles using the desolvation method . The interaction with BSA results in changes in the secondary structure of the albumin chain and in the hydrophobicity of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to control chronic lymphocytic leukemia and malignant lymphomas . It shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .

Molecular Mechanism

The molecular mechanism of this compound activity is based on DNA alkylation .

Temporal Effects in Laboratory Settings

Studies have shown that this compound demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in dogs, chronic lymphocytic leukemia is treated with 2–6 mg/m2 of this compound orally every 24 hours initially until remission is achieved .

Transport and Distribution

This compound is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of this compound-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes .

Subcellular Localization

It is known that only low concentrations of active this compound are able to enter the brain .

Eigenschaften

IUPAC Name |

4-[3-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c15-7-9-17(10-8-16)13-5-1-3-12(11-13)4-2-6-14(18)19/h1,3,5,11H,2,4,6-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHARAWUJAHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159001 | |

| Record name | Meta-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134862-11-6 | |

| Record name | Meta-chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134862116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meta-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | META-CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163B5679ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the research context for synthesizing 4,4-difluoro-meta-chlorambucil?

A2: While the provided abstracts lack detailed context [, ], the synthesis of 4,4-difluoro-meta-chlorambucil likely stems from research exploring structural analogs of chlorambucil. This approach aims to identify compounds with potentially improved pharmacological properties or to understand the structure-activity relationship of this class of molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)